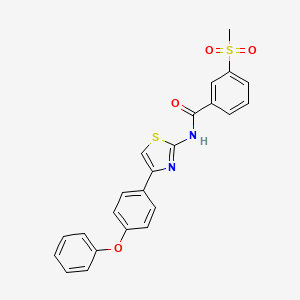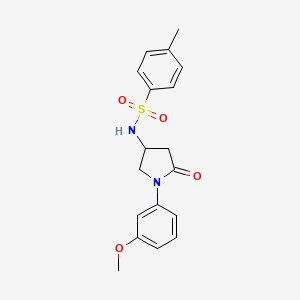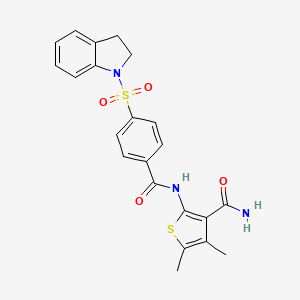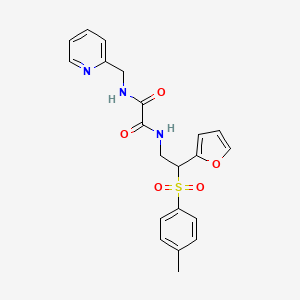![molecular formula C18H17N3O5S2 B3297853 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 896318-35-7](/img/structure/B3297853.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide
Übersicht
Beschreibung
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N’-(pyridin-3-ylmethyl)ethanediamide is a chemical compound with the molecular formula C18H18N2O6S2 . It falls within the class of sulfonamides and contains both furan and thiophene moieties in its structure . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N’-(pyridin-3-ylmethyl)ethanediamide consists of a central ethanediamide backbone with attached furan and thiophene rings. The pyridine group is also part of the structure. You can visualize the compound’s structure on ChemSpider .Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide has been extensively studied for its potential use in the treatment of MS and other autoimmune diseases. MS is a chronic inflammatory disease of the central nervous system (CNS) that affects approximately 2.5 million people worldwide. This compound works by targeting the S1P receptors in the body, which are involved in the regulation of immune cell trafficking. By modulating the activity of these receptors, this compound can reduce the number of immune cells that enter the CNS and cause inflammation and damage.
Wirkmechanismus
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which is then transported out of the cell by the ATP-binding cassette transporter ABCG2. FTY-P binds to and activates S1P receptors, which are expressed on a variety of cell types, including immune cells, endothelial cells, and neurons. Activation of S1P receptors by FTY-P leads to internalization and degradation of the receptors, which results in reduced lymphocyte trafficking and retention in lymph nodes. This reduces the number of immune cells that enter the CNS and cause inflammation and damage.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. In addition to its effects on immune cell trafficking, this compound has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. This compound has also been shown to promote remyelination in animal models of MS, which is the process by which damaged myelin is repaired.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide in lab experiments is that it has a well-defined mechanism of action and can be easily synthesized. This compound has also been extensively studied in animal models of MS and other autoimmune diseases, which has provided a wealth of information about its effects and potential therapeutic applications. One of the limitations of using this compound in lab experiments is that it has a relatively short half-life in the body, which can make it difficult to achieve consistent and sustained effects.
Zukünftige Richtungen
There are several areas of future research that could be pursued with N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide. One area of interest is the potential use of this compound in combination with other therapies for MS and other autoimmune diseases. This compound has been shown to have synergistic effects with other drugs, such as interferon-beta, which could enhance its therapeutic efficacy. Another area of interest is the potential use of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, which suggests that it could have therapeutic potential. Finally, there is ongoing research into the development of new S1P receptor modulators that could have improved efficacy and fewer side effects than this compound.
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-17(20-11-13-4-1-7-19-10-13)18(23)21-12-15(14-5-2-8-26-14)28(24,25)16-6-3-9-27-16/h1-10,15H,11-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKMUQXFFFPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297790.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297796.png)
![2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297801.png)
![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297807.png)



![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B3297840.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B3297858.png)
![N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide](/img/structure/B3297860.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297866.png)

